4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0813507
InChI:
InChI=1S/C22H25N3O/c1-3-16(2)14-25-20-12-8-7-11-19(20)23-22(25)17-13-21(26)24(15-17)18-9-5-4-6-10-18/h4-12,16-17H,3,13-15H2,1-2H3
SMILES:
CCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4
Molecular Formula:
C22H25N3O
Molecular Weight:
347.5 g/mol
4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
CAS No.:
Cat. No.: VC0813507
Molecular Formula: C22H25N3O
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | 4-[1-(2-methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C22H25N3O/c1-3-16(2)14-25-20-12-8-7-11-19(20)23-22(25)17-13-21(26)24(15-17)18-9-5-4-6-10-18/h4-12,16-17H,3,13-15H2,1-2H3 |
| Standard InChI Key | DCVJWVCDQNLFAZ-UHFFFAOYSA-N |
| SMILES | CCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |
| Canonical SMILES | CCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator